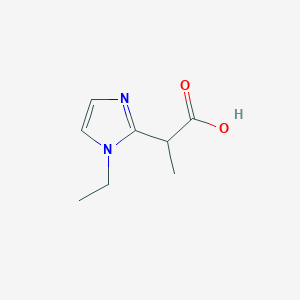

2-(1-ethyl-1H-imidazol-2-yl)propanoic acid

Description

Significance of the Imidazole-Propanoic Acid Scaffold in Chemical Sciences

Structural Features and Chemical Versatility of Imidazole (B134444) Derivatives

Imidazole is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. mdpi.comnih.gov This structure possesses a unique combination of chemical properties that make it exceptionally versatile in chemical sciences.

Key Structural and Chemical Properties:

Aromaticity and Stability: The imidazole ring is an electron-rich, aromatic system, which confers high stability. nih.gov

Amphoteric Nature: It can act as both an acid and a base. researchgate.net The pyrrole-like nitrogen (N-1) can be deprotonated, while the pyridine-like nitrogen (N-3) has a lone pair of electrons and acts as a base.

Hydrogen Bonding: The imidazole ring is an excellent hydrogen bond donor and acceptor, a critical feature for interacting with biological macromolecules like enzymes and receptors. nih.gov

Coordination Chemistry: The nitrogen atoms readily coordinate with metal ions, a property utilized in catalysis and the study of metalloenzymes.

Synthetic Accessibility: The imidazole core is a practical and versatile nucleus for construction and functionalization, allowing chemists to generate a wide diversity of derivatives with tailored properties.

These features allow imidazole derivatives to participate in a wide array of chemical reactions and biological interactions, ranging from serving as catalysts in organic synthesis to forming the core of numerous natural products and pharmaceuticals. nih.gov

Table 1: General Properties of the Imidazole Scaffold

| Property | Description |

| Chemical Formula | C₃H₄N₂ |

| Molecular Weight | 68.08 g/mol |

| Appearance | Colorless to pale yellow crystalline solid |

| Nature | 5-membered aromatic heterocycle |

| Acidity (pKa) | ~14.5 (as an acid) |

| Basicity (pKa of conjugate acid) | ~7.0 |

| Solubility | Soluble in water and other polar solvents |

| Key Interactions | Hydrogen bonding, π–π stacking, ionic interactions, metal coordination |

Role as a Privileged Structure in Organic and Medicinal Chemistry Research

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets, leading to a broad range of pharmacological activities. The imidazole scaffold is widely recognized as a classic example of such a structure. nih.gov Its derivatives have been found to exhibit an extensive array of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antifungal activities. mdpi.com

The imidazole ring is a key component in many essential biological molecules, such as the amino acid histidine and the neurotransmitter histamine. researchgate.net Furthermore, it is present in numerous FDA-approved drugs, including the antifungal agent clotrimazole (B1669251) and the anti-ulcer drug cimetidine. The ability of the imidazole nucleus to engage in multiple types of non-covalent interactions allows it to serve as a versatile scaffold in drug design, enabling researchers to develop potent and selective therapeutic agents. mdpi.comresearchgate.net

Contextualizing 2-(1-Ethyl-1H-imidazol-2-yl)propanoic Acid within Imidazole Derivative Research

While extensive research exists for the broader class of imidazole derivatives, specific academic studies focusing solely on this compound are not widely represented in published literature. However, the compound can be contextualized by analyzing its distinct structural features within the framework of established imidazole chemistry.

The molecule consists of three key components:

The Imidazole Core: Provides the foundational aromatic, electron-rich, and amphoteric properties characteristic of this privileged scaffold.

An N-1 Ethyl Group: The substitution of an ethyl group at the N-1 position prevents this nitrogen from acting as a hydrogen bond donor and increases the lipophilicity of the molecule compared to its unsubstituted counterpart. This modification can significantly influence the compound's solubility, membrane permeability, and metabolic stability.

A C-2 Propanoic Acid Group: The attachment of a propanoic acid moiety at the C-2 position introduces a carboxylic acid functional group. This group is ionizable at physiological pH and can serve as a strong point of interaction (e.g., through ionic bonds or hydrogen bonds) with biological targets. Its placement at the C-2 position is a common strategy in the synthesis of imidazole-based compounds.

Research on structurally related imidazole-carboxylic acids, such as imidazol-1-yl-acetic acid and 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, has demonstrated their utility as key intermediates in the synthesis of pharmacologically active agents. nih.govnih.gov Therefore, this compound represents a specific chemical entity within the vast chemical space of imidazole derivatives. Academic investigation into this compound would likely explore its potential as a building block for more complex molecules or screen it for various biological activities, leveraging the known properties of the imidazole and carboxylic acid functional groups.

Table 2: Molecular Profile of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| CAS Number | 102790-99-4 |

| Structural Components | Imidazole ring, N-1 ethyl substituent, C-2 propanoic acid substituent |

| Key Functional Groups | Carboxylic acid, Tertiary amine (within imidazole) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-(1-ethylimidazol-2-yl)propanoic acid |

InChI |

InChI=1S/C8H12N2O2/c1-3-10-5-4-9-7(10)6(2)8(11)12/h4-6H,3H2,1-2H3,(H,11,12) |

InChI Key |

CKNUULXLRUMMDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1C(C)C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 2 1 Ethyl 1h Imidazol 2 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns

A ¹H NMR spectrum for 2-(1-ethyl-1H-imidazol-2-yl)propanoic acid would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), is influenced by the electron density around the proton. For instance, protons on the imidazole (B134444) ring would likely appear at a different chemical shift than those on the ethyl group or the propanoic acid moiety.

Furthermore, spin-spin coupling between adjacent, non-equivalent protons would lead to the splitting of signals into characteristic patterns (e.g., doublets, triplets, quartets). This coupling provides valuable information about which protons are neighbors in the molecular structure. However, without experimental data, a specific analysis of chemical shifts and coupling constants for this compound cannot be provided.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis and Carbon Skeleton Determination

Similarly, a ¹³C NMR spectrum would reveal a signal for each unique carbon atom in this compound. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp²) and its bonding environment (e.g., attachment to nitrogen or oxygen). This technique is instrumental in mapping the carbon framework of a molecule. A hypothetical data table for the expected ¹³C NMR chemical shifts would require predictive software or experimental measurement, neither of which is available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with a high degree of accuracy. This precise mass measurement allows for the determination of the elemental composition, confirming the molecular formula of the compound. Without experimental HRMS data, the exact mass cannot be reported.

Fragmentation Pathways and Structural Information Derivations

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. Analysis of these fragmentation pathways can help to identify the different structural components of the molecule, such as the ethyl-imidazole ring and the propanoic acid side chain. A detailed discussion of the specific fragmentation pathways for this compound is not possible without the corresponding experimental mass spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, one would expect to observe characteristic absorption bands corresponding to the carboxylic acid group and the substituted imidazole ring.

A hypothetical IR spectrum would likely feature:

A broad O-H stretching band from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1725-1700 cm⁻¹.

C-H stretching vibrations from the ethyl and propanoic acid aliphatic parts, as well as the imidazole ring, generally appearing between 3150 and 2850 cm⁻¹.

C=N and C=C stretching vibrations from the imidazole ring, which would be expected in the 1650-1450 cm⁻¹ region.

C-N stretching vibrations, also associated with the imidazole ring, typically found in the 1350-1000 cm⁻¹ range.

Without access to an experimental spectrum, a precise data table of absorption peaks and their corresponding vibrational modes for this specific compound cannot be compiled.

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of a compound and identifying any process-related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for this compound would involve optimizing several parameters to achieve adequate separation and quantification. A typical reversed-phase HPLC method would likely utilize a C18 column. The mobile phase would probably consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase would be a critical parameter to control the ionization state of the carboxylic acid and the imidazole ring, thereby influencing retention time and peak shape.

Method validation would be performed according to established guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). However, no specific validated HPLC method for this compound has been published.

Identification and Analysis of Process-Related Impurities

The synthesis of this compound could potentially lead to various process-related impurities. These might include starting materials, intermediates, by-products from side reactions, and degradation products. The identification and quantification of these impurities are crucial for quality control. Techniques such as HPLC coupled with mass spectrometry (LC-MS) would be invaluable for elucidating the structures of unknown impurities. A comprehensive impurity profile for this compound is not available in the public domain.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, serving as a fundamental check of its empirical formula. For this compound (C₈H₁₂N₂O₂), the theoretical elemental composition would be:

Carbon (C): 57.13%

Hydrogen (H): 7.19%

Nitrogen (N): 16.66%

Oxygen (O): 19.02%

Experimental data from combustion analysis would be required to verify these theoretical values, but no such data has been found in the reviewed literature.

Thermal Analysis and Solid-State Chemistry

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide insights into the thermal stability, melting point, and decomposition behavior of a compound. DSC analysis would reveal the melting point and any polymorphic transitions, while TGA would determine the temperature at which the compound begins to degrade. This information is critical for understanding the solid-state properties and stability of the material. As with the other analytical techniques, no specific thermal analysis data for this compound is currently available.

Computational Chemistry and Molecular Modeling Studies of 2 1 Ethyl 1h Imidazol 2 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. najah.edu These calculations provide a basis for predicting how a molecule will behave in chemical reactions, its stability, and its electronic properties. tandfonline.com

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity. The difference between these two energies is the HOMO-LUMO energy gap (ΔE). irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and less stable. wuxiapptec.com This gap is crucial for understanding the charge transfer interactions that can occur within the molecule. irjweb.com

Illustrative Frontier Molecular Orbital Data for Imidazole (B134444) Derivatives

| Parameter | Illustrative Value | Unit | Significance |

|---|---|---|---|

| EHOMO | -6.29 | eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. irjweb.com |

| ELUMO | -1.81 | eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. irjweb.com |

| Energy Gap (ΔE) | 4.48 | eV | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. nih.govirjweb.com |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity. ajchem-a.com These descriptors provide a more detailed picture of the molecule's electronic behavior based on DFT principles. irjweb.com

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Fraction of Electron Transfer (ΔN): Predicts the number of electrons that will be transferred from a donor molecule to an acceptor.

These parameters are calculated using the energies of the frontier orbitals and are instrumental in comparing the reactivity of different molecules. ajchem-a.com A high chemical hardness value, for instance, implies high stability and low reactivity. irjweb.com

Illustrative Global Reactivity Descriptors for Imidazole Derivatives

| Descriptor | Formula | Illustrative Value | Unit | Description |

|---|---|---|---|---|

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 4.05 | eV | The power of the molecule to attract electrons. irjweb.com |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.24 | eV | Resistance to deformation or polarization of the electron cloud. irjweb.com |

| Chemical Softness (S) | 1/η | 0.45 | eV-1 | The reciprocal of hardness; a measure of molecular polarizability. nih.gov |

| Electrophilicity Index (ω) | χ2/(2η) | 3.66 | eV | A measure of the energy lowering due to maximal electron flow between donor and acceptor. irjweb.com |

Molecular Docking and Simulation Studies for Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comdaneshyari.com This method is crucial in drug design for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.gov

In a molecular docking study, 2-(1-ethyl-1H-imidazol-2-yl)propanoic acid would be treated as a flexible ligand, and its geometry would be optimized. It would then be placed into the active site of a target protein of interest. A scoring function is used to calculate the binding energy (often expressed in kcal/mol), which estimates the strength of the interaction. mdpi.com A lower (more negative) binding energy generally indicates a more stable and favorable protein-ligand complex. mdpi.comdoi.org Studies on various imidazole derivatives have shown significant binding affinities for targets such as enzymes and receptors involved in cancer and infectious diseases. mdpi.commdpi.com

Illustrative Molecular Docking Results for Imidazole Derivatives

| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) |

|---|---|---|---|

| SARS-CoV-2 Main Protease | 7C6U | Thiophenyl-imidazole derivative | -8.2 |

| Glycogen Synthase Kinase-3β | 1UV5 | Imidazole-triazole hybrid | -7.5 to -8.5 |

| Pim-1 Kinase | 3A99 | Imidazothiadiazole derivative | -6.8 to -7.2 |

Beyond just the binding energy, docking simulations reveal the specific binding mode and conformation of the ligand within the protein's active site. nih.gov This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the protein. mdpi.com For this compound, the imidazole ring could act as a hydrogen bond acceptor, while the carboxylic acid group of the propanoic acid moiety could be a hydrogen bond donor and acceptor. The ethyl group and the core structure can participate in hydrophobic interactions. Understanding these specific interactions is vital for rational drug design and optimizing the ligand's affinity and selectivity for its target. daneshyari.com Conformational analysis of the propanoic acid side chain is also important, as its dihedral angle relative to the imidazole ring can influence biological activity. nih.gov

Prediction of Molecular Descriptors and Physicochemical Properties

The prediction of physicochemical properties is essential for evaluating a compound's potential as a drug, a process often guided by frameworks like Lipinski's Rule of Five. These descriptors are used in Quantitative Structure-Activity Relationship (QSAR) models to correlate a molecule's structure with its biological activity. frontiersin.org

Key descriptors include:

Molecular Weight (MW): The mass of the molecule.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity or hydrophobicity.

Topological Polar Surface Area (TPSA): The surface area of polar atoms (usually oxygen and nitrogen), which correlates with a drug's ability to permeate cell membranes.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen atoms attached to heteroatoms and the number of heteroatoms, respectively.

These properties are critical for absorption, distribution, metabolism, and excretion (ADME) profiles of a potential drug. najah.edu For this compound, these descriptors can be readily calculated using various computational software packages.

Predicted Molecular Descriptors and Physicochemical Properties

| Property/Descriptor | Significance |

|---|---|

| Molecular Weight (g/mol) | Affects diffusion and transport across biological barriers. |

| LogP | Indicates lipophilicity; influences solubility, absorption, and membrane permeability. frontiersin.org |

| Topological Polar Surface Area (TPSA) (Ų) | Predicts transport properties, particularly cell membrane penetration. |

| Number of Hydrogen Bond Donors | Influences binding to target proteins and solubility. |

| Number of Hydrogen Bond Acceptors | Influences binding to target proteins and solubility. |

| Molar Refractivity | Relates to molecular volume and polarizability. frontiersin.org |

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule occupied by polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. wikipedia.orgnumberanalytics.com This metric is a strong predictor of a drug's ability to permeate cell membranes and is correlated with oral bioavailability and blood-brain barrier penetration. researchgate.netnih.gov Molecules with a TPSA greater than 140 Ų generally exhibit poor cell membrane permeability. numberanalytics.com Conversely, for a molecule to cross the blood-brain barrier, a TPSA of less than 90 Ų is typically required. wikipedia.org

For this compound, the predicted TPSA value is instrumental in forecasting its absorption and distribution characteristics.

Predicted TPSA Data

| Molecular Descriptor | Predicted Value | Significance |

|---|

LogP and Lipophilicity Prediction

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. drugbank.com It is a critical factor in determining how a drug is absorbed, distributed, metabolized, and excreted (ADME). acdlabs.com The LogP value influences a drug's ability to cross biological membranes and can affect its binding to target proteins. sailife.comnih.gov An optimal LogP value is often a balance; while high lipophilicity can enhance membrane permeation, it can also lead to poor aqueous solubility and increased metabolic clearance. sailife.com For oral drugs, a LogP value of less than 5 is generally considered favorable, as per Lipinski's Rule of Five. sailife.com

The predicted LogP for this compound provides insight into its likely solubility and distribution behavior in the body.

Predicted Lipophilicity Data

| Molecular Descriptor | Predicted Value | Significance |

|---|

Hydrogen Bond Donor and Acceptor Counts

The hydrogen bonding potential of this compound is detailed in the table below.

Predicted Hydrogen Bonding Data

| Molecular Descriptor | Predicted Count | Significance |

|---|---|---|

| Hydrogen Bond Donors | 1 | The carboxylic acid group can donate a hydrogen bond, contributing to interactions with biological targets. chegg.com |

Rotatable Bonds and Molecular Flexibility

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. numberanalytics.comnumberanalytics.com This flexibility allows a molecule to adopt different spatial arrangements, which can be critical for fitting into the binding site of a target protein. researchgate.net However, excessive flexibility can be detrimental, leading to a loss of binding affinity due to entropic penalties. numberanalytics.com Generally, a lower number of rotatable bonds (typically 10 or fewer) is associated with better oral bioavailability. nih.gov

The predicted number of rotatable bonds for this compound suggests a degree of conformational flexibility that could be advantageous for target binding.

Predicted Molecular Flexibility Data

| Molecular Descriptor | Predicted Count | Significance |

|---|

Mechanistic Chemical Biology Research Pertaining to Imidazole Propanoic Acid Derivatives

Molecular Interactions with Biological Targets and Macromolecules

The imidazole (B134444) moiety is a common feature in many biologically active molecules and plays a crucial role in their interactions with various biological targets. Its ability to act as both a hydrogen bond donor and acceptor, as well as its capacity to coordinate with metal ions, underpins its diverse biological activities. nih.govrsc.orgnih.govresearchgate.net

The imidazole nucleus is a well-known scaffold for the design of enzyme inhibitors. mdpi.com Imidazole-containing compounds can inhibit enzymes through various mechanisms, including competitive inhibition where the compound binds to the active site, preventing the substrate from binding. nih.gov The imidazole ring can form hydrogen bonds and other non-covalent interactions with amino acid residues in the active site of an enzyme. nih.gov

A significant aspect of the interaction of imidazole derivatives with enzymes is their ability to coordinate with metal ions. wikipedia.orgacs.org Many enzymes, known as metalloenzymes, require a metal ion cofactor for their catalytic activity. The nitrogen atoms in the imidazole ring are excellent ligands for transition metal ions such as zinc, copper, and iron. nih.govwikipedia.orgnih.gov Imidazole-containing inhibitors can disrupt the normal function of metalloenzymes by coordinating with the active site metal ion, thereby displacing a crucial water molecule or substrate, or by altering the electronic properties of the metal center. nih.gov For instance, the presence of a Zn2+ ion has been shown to dramatically enhance the inhibition of trypsin by amidine-modified benzimidazole inhibitors through coordination to both the catalytically active residues and the inhibitor itself. nih.gov

Table 1: Examples of Imidazole Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme(s) | General Inhibition Mechanism |

| Imidazole-based compounds | Xanthine Oxidase, Acetylcholinesterase | Competitive or mixed-type inhibition, often involving interactions with the active site. mdpi.com |

| Amidine-modified benzimidazoles | Trypsin, Tryptase | Metal-mediated inhibition, where a metal ion (e.g., Zn2+) coordinates to the enzyme's active site residues and the inhibitor. nih.gov |

| General Imidazole Derivatives | GH1 β-glucosidase | Partial competitive inhibition, reducing substrate affinity. nih.gov |

This table provides a generalized overview based on studies of various imidazole derivatives.

The interaction of imidazole derivatives with proteins is fundamental to their biological activity. The imidazole side chain of the amino acid histidine is frequently involved in protein-protein interactions and plays a critical role in the structure and function of many proteins. wikipedia.orgresearchgate.net Similarly, small molecule imidazole derivatives can bind to specific sites on proteins, modulating their function. These interactions are typically driven by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. researchgate.net For example, high concentrations of imidazole can disrupt protein-protein interactions that are mediated by polar or charged residues. researchgate.net Some imidazole-based complexes have been shown to strongly influence the secondary structure of proteins like bovine serum albumin. rsc.org

Metabolism and Biotransformation Pathways of Imidazole-Propanoic Acid Structures

The metabolism of imidazole-propanoic acid derivatives is closely linked to the well-established pathways of histidine metabolism. The structural similarity of these compounds to natural metabolites suggests that they may be processed by the same or similar enzymatic machinery.

The formation of certain imidazole-propanoic acids occurs naturally as part of histidine catabolism. creative-proteomics.com A key intermediate in this pathway is urocanic acid, which is formed from L-histidine by the action of the enzyme histidase (also known as histidine ammonia-lyase). wikipedia.orgnih.gov Urocanic acid is an imidazole-prop-2-enoic acid. In the liver, urocanic acid is further metabolized by urocanase (urocanate hydratase) to 4-imidazolone-5-propionic acid. wikipedia.org This is then converted to N-formiminoglutamate (FIGLU) and ultimately to glutamate. nih.gov

The degradation of imidazole rings can also be initiated by microbial enzymes. For example, some bacteria can degrade imidazole to form intermediates like 4(5)-imidazolone and formiminoglycine. asm.org It has been proposed that the degradation of many imidazole derivatives may follow a pathway analogous to the urocanase mechanism in histidine metabolism. uni-konstanz.de However, substitutions on the imidazole ring, particularly N-substitution, can significantly impact biodegradability, potentially by blocking the enzymatic attack. uni-konstanz.deresearchgate.net

The metabolism of imidazole-propanoic acid structures is intrinsically linked to the central metabolic pathway of the essential amino acid, histidine. creative-proteomics.com Histidine undergoes several metabolic transformations, including deamination to form urocanic acid, a key imidazole-propanoic acid derivative. creative-proteomics.comwikipedia.org This pathway is the primary route for histidine catabolism in the liver and skin. nih.gov

Another relevant metabolite is imidazole propionate (ImP), a microbially produced derivative of histidine. frontiersin.orgfigshare.com ImP is formed from urocanic acid by the action of urocanate reductase, an enzyme found in certain gut bacteria. frontiersin.orgfrontiersin.org The levels of ImP in the body are therefore influenced by the composition of the gut microbiota and dietary intake of histidine. figshare.comdiabetesjournals.org Imidazole propionic acid has been shown to be an inducer of the histidine-utilization (hut) system in some bacteria. nih.gov

Table 2: Key Enzymes and Metabolites in the Metabolism of Histidine and Related Imidazole-Propanoic Acids

| Enzyme | Substrate | Product | Metabolic Pathway |

| Histidase (Histidine ammonia-lyase) | L-Histidine | Urocanic acid | Histidine Catabolism wikipedia.orgnih.gov |

| Urocanase (Urocanate hydratase) | Urocanic acid | 4-Imidazolone-5-propionic acid | Histidine Catabolism wikipedia.org |

| Urocanate reductase | Urocanic acid | Imidazole propionate | Microbial Metabolism frontiersin.orgfrontiersin.org |

| Aldehyde dehydrogenase | Imidazole-4-acetaldehyde | Imidazoleacetic acid | Histidine Metabolism |

This table summarizes key enzymatic steps in the formation and degradation of naturally occurring imidazole-propanoic acid derivatives.

Structure-Activity Relationship (SAR) Studies at a Mechanistic Level

Impact of Substituent Variation on Molecular Interactions

Substitutions on both the imidazole ring and the propanoic acid side chain of molecules structurally related to 2-(1-ethyl-1H-imidazol-2-yl)propanoic acid have been shown to significantly alter their biological profiles. These modifications can influence the compound's electronic properties, steric hindrance, and ability to form key interactions with target proteins, such as enzymes or receptors.

The imidazole nucleus itself is a critical pharmacophore due to its ability to participate in various non-covalent interactions. The nitrogen atoms can act as hydrogen bond donors or acceptors, and the aromatic ring can engage in π-π stacking and hydrophobic interactions. Molecular docking studies on various imidazole derivatives have demonstrated their capacity to bind to the active sites of enzymes, often involving hydrogen bonding and hydrophobic interactions with key amino acid residues.

N-Alkylation of the Imidazole Ring: The substitution of an ethyl group at the N1 position of the imidazole ring, as seen in this compound, is a key structural feature. The ethyl group is electron-donating, which can increase the electron density of the imidazole ring and potentially enhance its nucleophilicity and ability to coordinate with metal ions in metalloenzymes. From a steric perspective, the ethyl group can influence the orientation of the molecule within a binding pocket, potentially leading to more favorable or unfavorable interactions compared to an unsubstituted or differently substituted imidazole. Research on other N-alkylated imidazole derivatives has shown that the length and nature of the alkyl chain can significantly impact biological activity. For instance, in some series of antibacterial 1-alkylimidazole derivatives, an increase in the number of carbons in the alkyl chain (up to nine carbons) leads to enhanced antibacterial effects. This suggests that the hydrophobic interactions of the alkyl chain play a crucial role in the compound's mechanism of action.

Substitution on the Propanoic Acid Moiety: The propanoic acid portion of the molecule provides a crucial carboxylic acid group, which is often involved in forming strong ionic interactions or hydrogen bonds with positively charged residues like arginine or lysine in a protein's active site. The methyl group at the alpha-carbon of the propanoic acid introduces a chiral center, which can lead to stereospecific interactions. The size and nature of substituents at this position can impact the compound's potency. For example, in a series of clofibric acid analogs, the potency of receptor activation increased with the size of the 2-alkyl substituent, highlighting the importance of this position for biological activity.

The following table summarizes the general impact of substituent variations on the molecular interactions of imidazole-propanoic acid derivatives based on studies of analogous compounds.

| Structural Modification | Potential Impact on Molecular Interactions | Examples from Related Compounds |

| N1-Alkylation (e.g., Ethyl group) | - Increased lipophilicity, potentially enhancing cell membrane permeability.- Steric influence on binding orientation.- Altered electronic properties of the imidazole ring. | Antibacterial activity of 1-alkylimidazoles increases with alkyl chain length. |

| Substitution at C2 of Imidazole | - Direct interaction with the active site of the target protein.- Can influence the overall shape and electronic distribution of the molecule. | Imidazole derivatives with substituted pyrazole moieties show potent antimicrobial activity. |

| Carboxylic Acid Group | - Forms strong ionic bonds or hydrogen bonds with target residues (e.g., Arg, Lys).- Crucial for anchoring the molecule in the binding site. | The carboxylic acid in various enzyme inhibitors is essential for their activity. |

| Alpha-Methyl Group on Propanoic Acid | - Creates a chiral center, leading to enantioselective interactions.- Steric bulk can influence binding affinity and selectivity. | In some chiral acid analogs, the (S)-isomer is significantly more potent than the (R)-isomer. |

Enantioselectivity in Biological Activities

The presence of a chiral center at the alpha-carbon of the propanoic acid moiety in this compound means that it exists as two non-superimposable mirror images, or enantiomers: the (S)- and (R)-enantiomers. Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity, meaning that one enantiomer may have significantly different biological activity, potency, or metabolic profile compared to the other.

This enantioselectivity arises from the differential interactions of the enantiomers with their chiral biological targets, such as enzymes and receptors. The three-dimensional arrangement of substituents around the chiral center dictates how well the molecule can fit into the specific binding site of a protein. An optimal fit, often described by a "three-point attachment" model, allows for maximal non-covalent interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions), leading to a stable drug-receptor complex and a potent biological response. The other enantiomer, with its different spatial arrangement, may not be able to achieve this optimal fit, resulting in weaker binding and reduced or even no activity.

Studies on chiral clofibric acid analogs have demonstrated significant stereoselectivity. For instance, with 2-n-propyl and 2-phenyl substituted analogs, the (S)-isomer was found to be a much more potent activator of the peroxisome proliferator-activated receptor alpha (rPPARα) than the (R)-isomer nih.gov. Conversely, for 2-methyl substituted congeners, a reverse stereoselectivity was observed, with the (R)-isomer being more active than the (S)-isomer nih.gov. This highlights that the preferred stereochemistry can be highly dependent on the specific substituent and the topology of the target's binding site.

The enantiomers of a chiral drug can also differ in their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. One enantiomer might be metabolized more rapidly than the other, leading to different plasma concentrations and duration of action.

The table below illustrates the importance of enantioselectivity in the biological activity of chiral carboxylic acids, drawing parallels to what might be expected for the enantiomers of this compound.

| Enantiomer | Potential Biological Activity Profile | Rationale based on Analogous Compounds |

| (S)-Enantiomer | May exhibit significantly higher or lower potency compared to the (R)-enantiomer. | In many chiral profens (e.g., ibuprofen), the (S)-enantiomer is the more active form. |

| (R)-Enantiomer | May have a different biological target or be inactive. Could also have different metabolic fate. | For some chiral acids, the (R)-enantiomer is less active or may even contribute to side effects. |

Applications in Organic Synthesis and Materials Science Research

Role as an Intermediate in the Synthesis of Complex Organic Molecules

As a versatile intermediate, 2-(1-ethyl-1H-imidazol-2-yl)propanoic acid serves as a foundational component for the construction of a diverse range of organic compounds. lifechemicals.com Its bifunctional nature, possessing both a nucleophilic imidazole (B134444) ring and a carboxylic acid that can be readily converted into other functional groups, allows for its use in a stepwise fashion to build molecular complexity.

The imidazole nucleus is a common motif in a multitude of pharmaceutical and agrochemical agents due to its ability to engage in hydrogen bonding and coordinate to metal ions, which is often crucial for biological activity. The structural framework of this compound is such that it can be elaborated into more complex structures that are precursors to these active molecules. nih.govgoogle.com For instance, the carboxylic acid can be converted to an amide, ester, or ketone, while the imidazole ring can be further functionalized. This adaptability makes it a key starting material for the synthesis of targeted molecular libraries for drug discovery and agrochemical research.

| Intermediate | Potential Application Area | Synthetic Transformation |

| Amide Derivatives | Pharmaceuticals, Agrochemicals | Coupling of the carboxylic acid with various amines |

| Ester Derivatives | Pharmaceuticals, Agrochemicals | Esterification with a range of alcohols |

| Ketone Derivatives | Pharmaceuticals, Agrochemicals | Reaction with organometallic reagents |

The reactivity of the imidazole ring and the propanoic acid side chain in this compound allows for its use in the construction of novel heterocyclic systems. lifechemicals.com The imidazole nitrogen atoms can act as nucleophiles, and the carboxylic acid can be used to form new rings through condensation reactions. This has led to the synthesis of fused bicyclic and other complex heterocyclic structures that are of interest for their potential biological and material properties.

Exploration in Functional Materials and Catalysis Research

The inherent properties of the imidazole group, such as its aromaticity, basicity, and ability to coordinate with metals, have prompted the investigation of this compound in the development of functional materials and catalysts. csmres.co.uk

Imidazole-containing molecules are known to be useful in the creation of polymers and advanced materials with unique properties. The ethyl group on the imidazole ring of this compound can enhance solubility in organic solvents, facilitating its incorporation into polymer chains. The propanoic acid functionality can be used as a monomer in polymerization reactions, leading to the formation of polyesters or polyamides with pendant imidazole groups. These imidazole-containing polymers are being explored for applications such as proton-conducting membranes in fuel cells, metal-scavenging resins, and stimuli-responsive materials.

| Material Type | Potential Application | Role of this compound |

| Imidazole-containing polymers | Proton exchange membranes, Metal ion sequestration | Monomer providing imidazole functionality |

| Functionalized surfaces | Biosensors, Chromatography | Surface modification agent |

The imidazole moiety is a key component of many biological catalysts (enzymes) and has been mimicked in synthetic catalytic systems. The nitrogen atoms of the imidazole ring in this compound can act as ligands, coordinating to metal centers to form catalytically active complexes. Furthermore, the imidazole ring itself can act as a general base or nucleophilic catalyst in certain organic reactions. Research is ongoing to explore the use of this compound and its derivatives as components of catalysts for a variety of chemical transformations, including ester hydrolysis and acyl transfer reactions.

Future Research Directions and Emerging Avenues for 2 1 Ethyl 1h Imidazol 2 Yl Propanoic Acid

Development of Novel Synthetic Routes with Enhanced Regioselectivity, Stereoselectivity, and Sustainability

Future research into the synthesis of 2-(1-ethyl-1H-imidazol-2-yl)propanoic acid is expected to focus on the development of more efficient, selective, and environmentally benign methodologies. Key areas of interest include enhancing regioselectivity in the imidazole (B134444) ring functionalization, achieving high stereoselectivity at the chiral center of the propanoic acid moiety, and incorporating sustainable practices throughout the synthetic process.

Regioselectivity: The selective functionalization of the imidazole ring is a critical aspect of synthesizing derivatives of this compound. Current methods often result in a mixture of isomers, necessitating complex purification steps. Future synthetic strategies will likely employ advanced catalytic systems to achieve high regioselectivity. For instance, palladium-catalyzed direct C-H arylation has shown promise in controlling the position of substitution on the imidazole core, and further development of ligands and reaction conditions could lead to even greater control. nih.gov

Stereoselectivity: As this compound possesses a chiral center, the development of stereoselective synthetic routes is of paramount importance, particularly for its potential applications in pharmaceuticals and as chiral building blocks. Future research will likely focus on asymmetric catalysis to produce enantiomerically pure forms of the compound. This could involve the use of chiral catalysts, biocatalytic methods employing enzymes, or the use of chiral auxiliaries. nih.gov The development of enantioselective methods for the synthesis of spirocyclic compounds containing heterocyclic motifs showcases the potential for creating complex chiral molecules with high precision. nih.gov

Sustainability: A significant push in modern synthetic chemistry is the adoption of green and sustainable practices. rsc.org Future synthetic routes for this compound will aim to reduce waste, use less hazardous reagents and solvents, and improve energy efficiency. This could involve the use of biocatalysis, which operates under mild conditions and offers high selectivity. nih.gov Additionally, the development of one-pot syntheses and flow chemistry processes could contribute to more sustainable production methods. acs.org The use of renewable starting materials and the design of synthetic pathways with high atom economy will also be crucial in minimizing the environmental impact.

Advanced Mechanistic Investigations at the Molecular and Sub-molecular Levels

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for optimizing existing processes and designing new ones. Future research in this area will likely employ a combination of advanced spectroscopic techniques and computational modeling to probe reaction intermediates and transition states at a molecular and even sub-molecular level.

Key areas for mechanistic investigation include the precise steps of C-H activation and functionalization on the imidazole ring. nih.gov Understanding the role of the catalyst, ligands, and reaction conditions in determining the regioselectivity of these reactions is a primary goal. Furthermore, detailed studies of the mechanisms of asymmetric induction in stereoselective syntheses will be essential for developing more efficient chiral catalysts.

Kinetic studies, in conjunction with in-situ reaction monitoring techniques such as NMR and IR spectroscopy, can provide valuable data on reaction rates and the influence of various parameters. researchgate.net These experimental approaches, when combined with computational chemistry, can offer a comprehensive picture of the reaction landscape.

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between computational chemistry and experimental work is a powerful tool for accelerating the discovery and optimization of chemical compounds and processes. For this compound, this integrated approach can be used to predict a wide range of properties and to guide experimental design.

Predictive Modeling of Properties: Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can be used to predict the structural, electronic, and spectroscopic properties of this compound and its derivatives. researchgate.netmdpi.com This can aid in the identification of compounds with desired characteristics for specific applications. For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new derivatives, thereby streamlining the drug discovery process.

Guiding Synthetic Design: Computational studies can also provide valuable insights into reaction mechanisms, helping to rationalize observed selectivities and to predict the outcomes of new reactions. rsc.org By modeling transition states and reaction pathways, researchers can identify the key factors that control the efficiency and selectivity of a synthetic route. This predictive capability can significantly reduce the amount of trial-and-error experimentation required, leading to a more efficient and cost-effective research and development process.

Below is an interactive data table summarizing the potential areas of integrated computational and experimental research for this compound.

| Research Area | Computational Approach | Experimental Validation | Predicted Outcome |

| Novel Synthetic Routes | DFT calculations of reaction pathways and transition states. | Synthesis and characterization of novel derivatives, kinetic studies. | Optimized reaction conditions for higher yield and selectivity. |

| Spectroscopic Properties | Prediction of NMR, IR, and UV-Vis spectra. | Comparison with experimentally measured spectra. | Accurate assignment of spectral features and structural confirmation. |

| Physicochemical Properties | Molecular dynamics simulations to predict solubility, lipophilicity, and pKa. | Experimental measurement of these properties. | Design of derivatives with tailored physicochemical profiles. |

| Biological Activity | QSAR modeling and molecular docking studies. | In vitro and in vivo biological assays. | Identification of potent and selective bioactive compounds. |

Exploration of New Applications beyond Traditional Medicinal Chemistry and Organic Synthesis

While imidazole derivatives have a rich history in medicinal chemistry and as intermediates in organic synthesis, future research on this compound is poised to explore applications in a broader range of fields. The unique combination of a heterocyclic ring, a carboxylic acid group, and a chiral center makes this compound an attractive candidate for use in materials science and catalysis.

Materials Science: The imidazole moiety is a key component of many ionic liquids, which are salts with low melting points that have found applications as green solvents and electrolytes. The presence of a carboxylic acid group in this compound could allow for the creation of novel task-specific ionic liquids with tunable properties. nih.govnih.gov These materials could be designed for specific applications, such as CO2 capture or as media for enzymatic reactions. Furthermore, the ability of the carboxylic acid to coordinate with metal ions suggests potential applications in the development of metal-organic frameworks (MOFs) and coordination polymers with interesting structural and functional properties. The use of ionic liquid-based surfactants as templates for the fabrication of mesoporous nanoparticles opens up possibilities for using derivatives of the target compound in creating structured materials. mdpi.com

Catalysis: The imidazole ring can act as a ligand for transition metals, and the carboxylic acid group can provide an additional coordination site or participate in acid-base catalysis. This dual functionality suggests that this compound and its derivatives could be employed as ligands for homogeneous catalysts or as organocatalysts themselves. mdpi.com For example, chiral derivatives could be used in asymmetric catalysis to produce enantiomerically enriched products. The development of catalysts based on imidazolium (B1220033) salts for various chemical transformations highlights the potential of this class of compounds. rsc.org

The following table outlines potential new application areas for this compound.

| Application Area | Potential Role of the Compound | Key Features Utilized |

| Ionic Liquids | As a precursor to novel, functionalized ionic liquids. | Imidazole core, carboxylic acid functionality for tunability. |

| Metal-Organic Frameworks (MOFs) | As an organic linker to create porous materials. | Carboxylic acid for metal coordination, imidazole for structural diversity. |

| Homogeneous Catalysis | As a ligand for transition metal catalysts. | Imidazole and carboxylate coordination sites, chirality for asymmetric catalysis. |

| Organocatalysis | As a bifunctional organocatalyst. | Imidazole as a basic site, carboxylic acid as an acidic site. |

| Nanoparticle Synthesis | As a capping agent or functionalizing ligand for nanoparticles. | Carboxylic acid for surface binding, imidazole for stabilization and further functionalization. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-ethyl-1H-imidazol-2-yl)propanoic acid, and how can side reactions be minimized?

- Methodology : A two-step approach is effective:

Alkylation of imidazole : React 1-ethylimidazole with 3-bromopropanoic acid under basic conditions (e.g., K₂CO₃/DMF) to favor S-alkylation over N-substitution .

Hydrolysis : Use trifluoroacetic acid (TFA) with phenol to hydrolyze tert-butyl ester intermediates, ensuring high yield and purity .

- Optimization : Lower reaction temperatures (0–25°C) and excess imidazole derivatives reduce N-alkylation byproducts. Monitoring via TLC or HPLC is advised .

Q. How can the purity and structural identity of the compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm regioselectivity (e.g., absence of N-substitution peaks) and ester hydrolysis completion .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies improve stereoselectivity in synthesizing α,β-unsaturated derivatives of this compound?

- Key Approach : Use tert-butyl propiolate instead of methyl propiolate to enhance E:Z ratios during thiol-ene reactions. The bulky tert-butyl group sterically hinders Z-isomer formation, achieving >90% E-selectivity .

- Catalytic Optimization : Add 1,4-diazabicyclo[2.2.2]octane (DABCO) to stabilize intermediates and reduce side reactions .

Q. How can contradictions in spectroscopic data for novel derivatives be resolved?

- Multi-Technique Validation :

- X-ray Crystallography : Resolve ambiguous NOE or coupling constants by determining crystal structures (e.g., using SHELX for refinement) .

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm regiochemistry in imidazole derivatives .

- Case Study : For ambiguous imidazole substitution patterns, compare experimental data with computed spectra (DFT-based NMR prediction) .

Q. What methodologies assess the compound’s stability under varying experimental conditions?

- Stability Studies :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres.

- pH-Dependent Stability : Use buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours .

- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and track photodegradation products .

Q. How can prodrugs or derivatives be designed to target specific biological pathways (e.g., mitochondrial antioxidants)?

- Mitochondrial Targeting : Conjugate the compound to lipophilic cations (e.g., triphenylphosphonium) via ester linkages to enhance mitochondrial uptake .

- Biological Activity Screening :

- Anti-Leishmanial Assays : Test against Leishmania donovani promastigotes (IC₅₀ < 10 µM indicates potency) .

- Antioxidant Capacity : Measure ROS scavenging in cell lines using DCFH-DA fluorescence assays .

Q. What computational tools predict feasible synthetic routes for novel derivatives?

- Retrosynthesis Platforms :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.